molecular formula C6H5BrN4 B2559067 2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1781485-41-3

2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2559067
CAS No.: 1781485-41-3
M. Wt: 213.038
InChI Key: YFQJBLNUOWBVBO-UHFFFAOYSA-N
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Description

2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a triazole ring fused to a pyrimidine ring, with a bromine atom at the 2-position and a methyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the use of Schiff base zinc (II) complex supported on magnetite nanoparticles as a catalyst. This method also provides high yields and allows for easy recovery and reuse of the catalyst .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned methods. The use of microwave irradiation and magnetic catalysts allows for efficient and scalable production, making these methods suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including substitution, oxidation, and reduction.

Common Reagents and Conditions

    Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols, which replace the bromine atom in the compound.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the methyl group.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the triazole ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the triazole or pyrimidine rings.

Scientific Research Applications

2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methyl group at specific positions on the triazolopyrimidine scaffold enhances its reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c1-4-2-8-6-9-5(7)10-11(6)3-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQJBLNUOWBVBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=N2)Br)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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